Hexafluorovaline vs. Trifluorovaline in Angiotensin II: Quantified Agonist/Antagonist Activity Differential
In angiotensin II analogs, hexafluorovaline (2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, containing two -CF₃ groups) demonstrates a quantifiable 20- to 100-fold difference in biological activity compared to its closely related mono-trifluoromethyl analog (trifluorovaline), depending on stereochemistry. This dramatic functional divergence within the same compound class underscores that the degree of fluorination is not an interchangeable variable for experimental design or procurement [1].
| Evidence Dimension | In vitro agonistic activity (nanogram dose range) |
|---|---|
| Target Compound Data | [Sar¹, Hfv⁸]AII (L-hexafluorovaline at position 8): 20-100 times more active than D-isomer |
| Comparator Or Baseline | [Sar¹, D-Hfv⁸]AII (D-hexafluorovaline at position 8) |
| Quantified Difference | 20- to 100-fold difference in activity between L- and D-hexafluorovaline stereoisomers; hexafluorovaline derivatives show distinct pharmacological profile from non-fluorinated controls |
| Conditions | In vitro rat stomach smooth muscle assay; angiotensin II receptor agonism and antagonism |
Why This Matters
Procurement of the correct stereoisomer (L- vs D-) of hexafluorovaline is critical because stereochemistry alone alters biological activity by up to 100-fold in peptide-based drug candidates.
- [1] Vine, W. H., Hsieh, K. H., & Marshall, G. R. (1981). Synthesis of fluorine-containing peptides. Analogs of angiotensin II containing hexafluorovaline. Journal of Medicinal Chemistry, 24(9), 1043-1047. View Source
